molecular formula C12H10FN B13650602 4-(3-Fluoro-4-methylphenyl)pyridine

4-(3-Fluoro-4-methylphenyl)pyridine

Cat. No.: B13650602
M. Wt: 187.21 g/mol
InChI Key: UGUAIGMNDQFNAX-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted at the 4-position with a 3-fluoro-4-methylphenyl group. This structure combines the electron-withdrawing fluorine atom and the sterically bulky methyl group on the phenyl ring, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

IUPAC Name

4-(3-fluoro-4-methylphenyl)pyridine

InChI

InChI=1S/C12H10FN/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,1H3

InChI Key

UGUAIGMNDQFNAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NC=C2)F

Origin of Product

United States

Preparation Methods

Halogen Exchange and Yamada-Curtius Rearrangement Approach

A specialized method for synthesizing fluorinated pyridine derivatives, including fluorinated aminopyridines, involves halogen exchange followed by the Yamada-Curtius rearrangement. Although primarily reported for 3-fluoro-4-aminopyridine, this approach is adaptable for related compounds such as 4-(3-fluoro-4-methylphenyl)pyridine derivatives.

  • Procedure Summary:

    • Starting from methyl 3-nitroisonicotinate, fluorine-18 labeling is achieved via nucleophilic substitution using potassium fluoride and a cryptand (K 222) in acetonitrile.
    • Subsequent hydrolysis and Yamada-Curtius rearrangement (using diphenylphosphoryl azide) convert the intermediate acid to the corresponding amine.
    • The process can be performed manually or automated, with purification by HPLC.
  • Key Features:

    • Moderate radiochemical yields (5-15%) and high radiochemical purity (>98%).
    • The method is robust and suitable for clinical-scale automated synthesis.
    • The Yamada-Curtius rearrangement is a novel application in PET radiopharmaceutical preparation, offering improved yields and specific activities compared to previous methods relying on pyridine N-oxide intermediates.
  • Relevance:

    • This method demonstrates the feasibility of introducing fluorine at the meta position of the pyridine ring, a challenging site for direct fluorination.
    • While focused on radiolabeled analogs, the underlying chemistry is applicable to non-radioactive synthesis of fluorinated pyridines, including this compound.
Step Reagents/Conditions Yield (%) Notes
Fluorination of methyl 3-nitroisonicotinate KF/K 222, acetonitrile, 80°C, 15 min 38 (non-radioactive) Nucleophilic aromatic substitution
Hydrolysis and acidification NaOH, HCl, heating - Conversion to acid intermediate
Yamada-Curtius rearrangement Diphenylphosphoryl azide, DMSO, 130°C, 10 min 5-15 (radiochemical yield) Conversion to amine

Source:

Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers

A modern synthetic route to 3-fluoropyridines involves photoredox catalysis, enabling the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under visible light irradiation. This method offers a one-pot synthesis of fluoropyridines with diverse substitution patterns, potentially including this compound.

  • Procedure Highlights:

    • Use of fac-Ir(ppy)3 as a photocatalyst under blue LED light.
    • Reaction proceeds via photoredox coupling followed by condensation with ammonium acetate.
    • Solvent choice and temperature critically affect yield and reaction time.
  • Optimization Data:

Entry Reagents (equiv) Solvent Temperature (°C) Time (h) Yield (%)
1 AcONH4 (1.3), K2CO3 (2.5) MeCN 80 2 <5
2 AcONH4 (2.5), K2CO3 (4) DMF 80 2 55
3 AcONH4 (6) DMF 120 3 98 (90 isolated)
4 HMDS (3.5), K2CO3 (2.5) MeCN 80 2 <5
5 HMDS (3.5), K2CO3 (2.5) DMF 140 2 71
6 HMDS (3.5) DMF 140 1 <5
  • Mechanistic Insight:

    • Ammonia attacks carbonyl groups, followed by elimination of water and dehydrofluorination to form the pyridine ring.
    • The method avoids isolation of intermediates, simplifying the synthesis.
  • Advantages:

    • High yields (up to 98%) under optimized conditions.
    • Mild reaction conditions using visible light.
    • Versatility for diverse fluoropyridine derivatives.

Source:

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A classical and widely used method for the synthesis of aryl-substituted pyridines, including fluorinated derivatives, is the palladium-catalyzed Suzuki-Miyaura cross-coupling between halogenated pyridines and arylboronic acids.

  • Typical Procedure for this compound:

    • React 4-chloropyridine or 4-bromopyridine derivatives with (3-fluoro-4-methylphenyl)boronic acid.
    • Use a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0).
    • Employ bases like potassium carbonate in solvents such as 1,4-dioxane or mixtures with water.
    • Reaction temperature around reflux (90-100°C) for 12-18 hours under nitrogen atmosphere.
  • Example Reaction Conditions:

Component Amount Role
4-Chloropyridine derivative 1 equiv Aryl halide substrate
(3-Fluoro-4-methylphenyl)boronic acid 1.1 equiv Aryl coupling partner
Potassium carbonate 3 equiv Base
Pd(PPh3)4 3-5 mol % Catalyst
Solvent 1,4-Dioxane/H2O mixture Medium
Temperature 99-100°C Reflux
  • Outcome:
    • High purity this compound can be obtained.
    • Yields typically range from 60% to 85%, depending on substrate purity and reaction optimization.
    • The process is scalable and suitable for industrial production.

Source:

Environmentally Friendly Aqueous Phase Transfer Catalysis

A patent describes an environmentally friendly process for preparing fluorinated phenyl-pyridine derivatives using phase transfer catalysis in aqueous media.

  • Key Features:

    • Use of aqueous medium with minimal organic solvents.
    • Application of phase transfer catalysts to facilitate reaction.
    • High purity products with high yields.
    • Industrial scalability with reduced environmental impact.
  • Advantages:

    • Reduced organic solvent waste.
    • Easier purification due to aqueous workup.
    • Potentially applicable to this compound synthesis via appropriate intermediates.

Source:

Rhodium(III)-Catalyzed C-H Functionalization

Recent advances include Rhodium(III)-catalyzed C-H functionalization strategies to synthesize 3-fluoropyridines, which can be adapted for preparing this compound.

  • Methodology:

    • Reaction of α-fluoro-α,β-unsaturated oximes with terminal alkynes.
    • Rh(III) catalyst promotes direct C-H activation and annulation to form the pyridine ring.
  • Benefits:

    • One-step synthesis from simple precursors.
    • High regioselectivity and functional group tolerance.
    • Avoids pre-functionalization of starting materials.

Source:

Comparative Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Advantages Limitations
Halogen Exchange + Yamada-Curtius Rearrangement KF/K 222, DPPA, DMSO, 80-130°C 5-15 (radiochemical) High specific activity, automated Moderate yield, specialized for radiolabeling
Photoredox-Mediated Coupling α,α-Difluoro-β-iodoketones, silyl enol ethers, fac-Ir(ppy)3, blue LED, DMF, 120°C Up to 98 High yield, mild conditions Requires photocatalyst and light source
Suzuki-Miyaura Cross-Coupling 4-Chloropyridine, (3-fluoro-4-methylphenyl)boronic acid, Pd catalyst, K2CO3, dioxane/H2O, reflux 60-85 Well-established, scalable Requires halogenated pyridine precursor
Aqueous Phase Transfer Catalysis Phase transfer catalyst, aqueous medium High Environmentally friendly Limited detailed data available
Rhodium(III)-Catalyzed C-H Activation α-Fluoro-α,β-unsaturated oximes, terminal alkynes, Rh(III) catalyst Moderate to high One-step, regioselective Catalyst cost, substrate scope

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products with different nucleophiles replacing the fluorine atom.

    Oxidation: Products such as 4-(3-fluoro-4-carboxyphenyl)pyridine.

    Reduction: Products like 4-(3-fluoro-4-methylphenyl)piperidine.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)pyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may interact with molecular targets such as receptors, enzymes, or ion channels, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the phenyl ring significantly alter molecular weight, melting points, and spectral characteristics. Key comparisons include:

Table 1: Substituent Effects on Physical Properties
Compound (Reference) Substituents Molecular Weight Melting Point (°C) IR Spectral Features (cm⁻¹)
4-(3-Fluoro-4-methylphenyl)pyridine 3-F, 4-CH₃ 217.22* N/A Inferred: ~3020 (aromatic C-H), ~1670 (C=N/C=O)
Q2 -NO₂, -H, -H 497.93 278–282 2183 (C≡N), 1672 (C=O)
Q12 -CH₃, -CH₃, -CH₃ 509.56 288–292 2201 (C≡N), 1668 (C=O)
4-(3-Bromo-4-methoxyphenyl)pyridine 3-Br, 4-OCH₃ 264.12 N/A N/A

Notes:

  • Higher melting points in nitro (Q2) and trimethyl (Q12) derivatives suggest stronger intermolecular interactions (e.g., dipole-dipole, van der Waals) due to polar substituents or increased molecular symmetry .

Computational Insights

  • Electronic Properties: Quantum chemical studies on 4-(1-aminoethyl)pyridine () reveal that electron-withdrawing groups lower HOMO-LUMO gaps (ΔE ≈ 6.08 eV), increasing reactivity. The 3-fluoro group in the target compound likely reduces ΔE further, promoting charge transfer interactions .
  • Solvent Effects: Polar solvents stabilize the electronic transitions of pyridine derivatives, as seen in TD-DFT calculations for 4-(1-aminoethyl)pyridine .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Fluoro-4-methylphenyl)pyridine, and what key reaction parameters influence yield?

Synthesis typically involves Suzuki-Miyaura cross-coupling to attach the 3-fluoro-4-methylphenyl group to the pyridine core. Key parameters include:

  • Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) or Buchwald-Hartwig catalysts for enhanced efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, THF) improve reaction homogeneity.
  • Temperature control : 80–120°C balances reaction rate and side-product suppression.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C/¹⁹F NMR : Identifies aromatic protons (δ 7.0–8.5 ppm), fluorine environment (δ -110 to -120 ppm), and methyl group signals (δ 2.3–2.6 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 217.1).
  • X-ray crystallography : Resolves substituent orientation and crystal packing effects, critical for structure-activity studies .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Structural analogs suggest activity against kinases (e.g., EGFR, JAK2) and G-protein-coupled receptors (GPCRs) . Standard screening includes:

  • Kinase profiling panels (IC₅₀ determination at 1–10 µM concentrations).
  • Molecular docking (Glide or AutoDock Vina) to assess binding affinity to ATP pockets.
  • Cellular viability assays (MTT or CellTiter-Glo) in cancer cell lines .

Advanced Research Questions

Q. How can regioselectivity be optimized during fluorophenyl group attachment to pyridine?

  • Directing group strategies : Pyridine N-oxide formation directs substitution to the para position.
  • Meta-directing effects : Fluorine’s electron-withdrawing nature enhances meta-selectivity (70% in nitration reactions).
  • Computational modeling : DFT calculations predict transition-state energies, guiding solvent (e.g., DMF vs. toluene) and catalyst selection .

Q. How do electronic effects of fluorine and methyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Hammett analysis : Fluorine (σₚ = +0.43) activates the ring for electrophilic attack, while methyl (σₚ = -0.17) donates electrons, creating electronic asymmetry.
  • Solvent polarity : Acetonitrile increases NAS rates by 20% compared to THF due to stabilization of charged intermediates.
  • Substituent positioning : Methyl at C-4 reduces steric hindrance, favoring substitution at C-2 .

Q. What experimental designs resolve contradictions between in vitro and cellular activity data?

  • Intracellular concentration monitoring : LC-MS quantifies compound levels to account for permeability differences.
  • Metabolic stability assays : Liver microsome studies identify cytochrome P450-mediated degradation.
  • Pro-drug modifications : Phosphate esters improve cellular uptake, aligning IC₅₀ values across assay types .

Q. How can batch-to-batch variability in pharmacological assays be minimized?

  • Quality control : HPLC purity thresholds (>98%) and water content analysis (<0.1% in DMSO stocks).
  • Standardized protocols : Fixed incubation times (e.g., 72 hours for cytotoxicity assays).
  • Blinded replicates : Three independent experiments with internal controls (e.g., staurosporine for kinase inhibition) reduce variability to <10% .

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